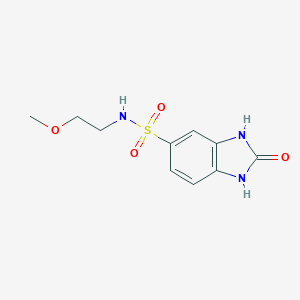
13-Bromo-1-cyclopropylmethylfestuclavine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Bromo-1-cyclopropylmethylfestuclavine, also known as 13-Br-CMPF, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. It is a derivative of the natural alkaloid festuclavine, which is found in various fungi species.
Mecanismo De Acción
The mechanism of action of 13-Bromo-1-cyclopropylmethylfestuclavine involves its binding to the 5-HT7 receptor and blocking its activation by serotonin. The 5-HT7 receptor is a G-protein coupled receptor that activates the cyclic AMP signaling pathway upon activation. The blockade of 5-HT7 receptor by 13-Bromo-1-cyclopropylmethylfestuclavine leads to the inhibition of cyclic AMP signaling and downstream cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 13-Bromo-1-cyclopropylmethylfestuclavine are mainly related to its blockade of 5-HT7 receptor. It has been shown to reduce anxiety-like behavior in animal models, indicating its potential as an anxiolytic agent. It has also been shown to improve cognitive function and memory in animal models, suggesting its potential as a cognitive enhancer. Additionally, 13-Bromo-1-cyclopropylmethylfestuclavine has been shown to modulate the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 13-Bromo-1-cyclopropylmethylfestuclavine in lab experiments is its high potency and selectivity for the 5-HT7 receptor. This allows for precise manipulation of the receptor function without affecting other serotonin receptors. Additionally, 13-Bromo-1-cyclopropylmethylfestuclavine has good solubility in various solvents, which makes it easy to use in various experimental setups. However, one of the limitations of using 13-Bromo-1-cyclopropylmethylfestuclavine is its relatively short half-life, which requires frequent administration in animal experiments.
Direcciones Futuras
There are several future directions for the use of 13-Bromo-1-cyclopropylmethylfestuclavine in scientific research. One of the potential applications is in the development of novel anxiolytic and cognitive enhancer drugs. The blockade of 5-HT7 receptor by 13-Bromo-1-cyclopropylmethylfestuclavine has shown promising results in animal models, and further studies are needed to explore its potential in humans. Additionally, 13-Bromo-1-cyclopropylmethylfestuclavine can be used in the development of imaging agents for the 5-HT7 receptor, which can aid in the diagnosis and treatment of various neurological disorders. Finally, the use of 13-Bromo-1-cyclopropylmethylfestuclavine in combination with other drugs or therapies can be explored to enhance their efficacy in various conditions.
Métodos De Síntesis
The synthesis of 13-Bromo-1-cyclopropylmethylfestuclavine involves the reaction of festuclavine with bromine and cyclopropylmethyl chloride. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is purified by column chromatography to obtain pure 13-Bromo-1-cyclopropylmethylfestuclavine. The synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
13-Bromo-1-cyclopropylmethylfestuclavine has been extensively used in scientific research as a tool for studying the role of serotonin receptors in various physiological and pathological conditions. It is a potent and selective antagonist of the 5-HT7 receptor, which is involved in the regulation of various processes such as circadian rhythm, mood, and cognition. 13-Bromo-1-cyclopropylmethylfestuclavine has been used to investigate the role of 5-HT7 receptor in depression, anxiety, and sleep disorders. It has also been used to study the effect of 5-HT7 receptor on hippocampal neurogenesis and memory function.
Propiedades
Número CAS |
122367-97-9 |
|---|---|
Fórmula molecular |
C15H15ClFN3O3S2 |
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
(6aR,9R)-2-bromo-4-(cyclopropylmethyl)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline |
InChI |
InChI=1S/C20H25BrN2/c1-12-5-16-17-7-15(21)8-19-20(17)14(6-18(16)22(2)9-12)11-23(19)10-13-3-4-13/h7-8,11-13,16,18H,3-6,9-10H2,1-2H3/t12-,16?,18-/m1/s1 |
Clave InChI |
PQBURNFCYKPOGL-VALIOXDKSA-N |
SMILES isomérico |
C[C@@H]1CC2[C@@H](CC3=CN(C4=CC(=CC2=C34)Br)CC5CC5)N(C1)C |
SMILES |
CC1CC2C(CC3=CN(C4=CC(=CC2=C34)Br)CC5CC5)N(C1)C |
SMILES canónico |
CC1CC2C(CC3=CN(C4=CC(=CC2=C34)Br)CC5CC5)N(C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B220908.png)


![N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)

![2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B220966.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B220977.png)

![2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B220983.png)